
Flutamide
Overview
Description
Flutamide (C₁₁H₁₁F₃N₂O₃) is a nonsteroidal antiandrogen (NSAA) primarily used to treat advanced prostate cancer by competitively inhibiting androgen receptor (AR) binding . It undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP1A2, to form active metabolites such as 2-hydroxythis compound, which exhibits enhanced AR antagonism . This compound is metabolized into 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) in plasma and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) in urine, both critical for pharmacokinetic monitoring . Its therapeutic efficacy is dose-dependent, with a standard regimen of 250 mg three times daily .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flutamide can be synthesized through several methods. One common method involves the nitration of benzotrifluoride, followed by reduction and acylation in the presence of iron powder and isobutyric acid . Another method involves adding nitrosonitric acid and vitriol oil to isobutyl amide phenylfluoroform, followed by crystallization and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced by nitrating benzotrifluoride, reducing the product, and acylating it in one pot. The process involves using iron powder and isobutyric acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Flutamide undergoes various chemical reactions, including hydrolysis, reduction, and oxidation. It is metabolized in the liver, producing several metabolites, including 4-nitro-3-(trifluoromethyl)phenylamine and 2-amino-5-nitro-4-(trifluoromethyl)phenol .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and acidic or basic conditions.
Reduction: Typically employs reducing agents such as iron powder.
Oxidation: Can occur in the presence of oxidizing agents like nitrosonitric acid.
Major Products:
4-nitro-3-(trifluoromethyl)phenylamine: A significant plasma metabolite.
2-amino-5-nitro-4-(trifluoromethyl)phenol: The main metabolite found in urine.
Scientific Research Applications
Clinical Applications
Prostate Cancer Treatment
Flutamide is primarily used in the management of prostate cancer, particularly in combination with other treatments such as androgen deprivation therapy. It functions by blocking androgen receptors, thereby inhibiting the action of testosterone and other androgens that promote the growth of prostate cancer cells. Clinical studies have demonstrated its effectiveness, showing that this compound can significantly lower serum testosterone levels in patients with advanced prostate cancer .
Management of Hyperandrogenism
In addition to prostate cancer, this compound is effective in treating conditions associated with hyperandrogenism, such as hirsutism in women and androgenetic alopecia (male pattern baldness). Its antiandrogenic properties help reduce excessive hair growth and improve hair regrowth in affected individuals .
Mechanistic Insights
This compound's mechanism involves blocking the androgen receptor, which leads to a cascade of biological effects. Research indicates that this compound treatment can alter the expression of steroidogenic proteins in testicular Leydig cells, affecting hormone production and cellular morphology . For instance, studies have shown increased levels of steroidogenic acute regulatory protein (StAR) and cytochrome P450 aromatase (CYP19A1) following this compound exposure, indicating its profound impact on steroidogenesis .
Research Findings
Effects on Physical Performance
A study investigating the impact of this compound on physical performance revealed that while it increased serum testosterone levels, it adversely affected endurance capacity in male rats. Specifically, treated rats exhibited decreased maximum time to exhaustion and submaximal running endurance compared to controls, suggesting that androgen receptor blockade may impair aerobic performance despite elevated testosterone levels .
Hepatotoxicity Concerns
this compound is also associated with potential hepatotoxicity, which has been documented in clinical settings. The drug's idiosyncratic liver toxicity necessitates careful monitoring during treatment, particularly in patients with preexisting liver conditions .
Case Studies
Case Study: Prostate Cancer Management
In a phase II clinical trial involving patients undergoing brachytherapy for prostate cancer, this compound was administered as part of a regimen aimed at enhancing treatment efficacy through androgen suppression. Results indicated improved outcomes in terms of tumor response and patient survival rates compared to historical controls .
Case Study: Hirsutism Treatment
A double-blind study assessing this compound's efficacy in treating hirsutism demonstrated significant reductions in hair growth after 6 months of treatment. Patients reported improved quality of life and satisfaction with their appearance, highlighting this compound's role beyond oncology into dermatological applications .
Summary Table of Applications
Mechanism of Action
Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland. By doing so, it prevents their effects and inhibits the growth of prostate cancer cells . This compound is a prodrug that is converted into its active form in the body, which then exerts its antiandrogenic effects .
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Cluster analysis of topological indices reveals structural similarities among antiandrogens (Figure 2 in ):
- Cluster 1 : Ailanthone and nilutamide.
- Cluster 2: Flutamide, leflunomide, and teriflunomide.
- Cluster 3: Allopurinol and oxypurinol.
This compound shares a nitro-trifluoromethylphenyl backbone with nilutamide and bicalutamide, but differs in side-chain modifications that influence AR binding affinity and metabolic stability .
Pharmacokinetic Profiles
Parameter | This compound | Bicalutamide | Nilutamide | Enzalutamide |
---|---|---|---|---|
Half-life (h) | 5–6 | 5–7 days | 38–59 | 5.8–6.3 |
Active Metabolite | 2-hydroxythis compound | R-bicalutamide | Hydroxynilutamide | N-desmethyl enzalutamide |
CYP Enzyme | CYP1A2 (major) | CYP3A4 | CYP2C19 | CYP3A4/CYP2C8 |
Key Toxicity | Hepatotoxicity | Fatigue | Visual disturbances | Seizures |
- Metabolic Pathways : this compound’s metabolism by CYP1A2 distinguishes it from bicalutamide (CYP3A4) and nilutamide (CYP2C19), contributing to its unique hepatotoxicity profile .
- Drug-Drug Interactions : this compound inhibits CYP1A2-mediated estradiol hydroxylation, whereas enzalutamide induces CYP3A4, increasing interactions with substrates like warfarin .
Efficacy in Prostate Cancer
Monotherapy vs. Castration
- In a 104-patient study, this compound (750 mg/day) showed comparable mean time to progression (320 days) vs. orchidectomy (352 days; P = 0.49) .
- Bicalutamide (50 mg/day) demonstrated inferior survival vs. castration in advanced disease (HR = 1.30; P < 0.05), while enzalutamide improved median survival in castration-resistant prostate cancer (CRPC) by 4.8 months vs. placebo (P < 0.001) .
Combination Therapy
- Combined Androgen Blockade (CAB) : this compound + gonadotropin-releasing hormone (GnRH) analogs showed modest survival benefits (2–3 months) vs. castration alone .
- Synergistic Effects: this compound combined with isoliquiritigenin (ISL) reduced PC-3 cell proliferation by 45% (P < 0.01) via Bcl-2 downregulation, outperforming monotherapy .
Analytical Methods
Method | LLOQ (µg/mL) | Matrix | Advantages |
---|---|---|---|
HPTLC | 0.3 (this compound) | Plasma/Urine | Cost-effective, simple |
HPLC-DAD | 2 (Plasma), 15 (Urine) | Plasma/Urine | High selectivity, <10 min runtime |
LC-MS | 0.1 | Plasma | High sensitivity |
HPTLC is superior for low-resource settings, while HPLC-DAD balances speed and precision. LC-MS remains the gold standard for trace metabolite quantification.
Biological Activity
Flutamide is a non-steroidal anti-androgen that has been primarily used in the treatment of prostate cancer, benign prostatic hyperplasia (BPH), and certain conditions related to hyperandrogenism. Its biological activity is characterized by its ability to block androgen receptors, which leads to a decrease in androgenic effects in various tissues. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, case studies, and associated adverse effects.
This compound functions as an androgen receptor antagonist. By binding to the androgen receptor, it inhibits the action of androgens such as testosterone and dihydrotestosterone (DHT). This blockade results in:
- Decreased androgen-mediated transcription : this compound prevents the activation of genes that are stimulated by androgens.
- Altered steroidogenic protein expression : Studies have shown that this compound treatment can increase the expression of certain steroidogenic proteins in testicular tissue, such as StAR (Steroidogenic Acute Regulatory protein), CYP11A1, 3β-HSD, and CYP19A1, which are crucial for steroid hormone synthesis .
Clinical Applications
This compound has been utilized in various clinical settings:
- Prostate Cancer : this compound is often used in combination with other therapies for advanced prostate cancer. It has been shown to significantly reduce prostate volume and improve urinary flow rates in patients with BPH .
- Congenital Adrenal Hyperplasia (CAH) : In pediatric patients with CAH, this compound has been administered to reduce circulating androgen levels. A study indicated that this compound effectively suppressed androgen bioactivity over time .
- Hirsutism and Acne : The drug is also prescribed for women suffering from hirsutism and severe acne due to its anti-androgenic properties.
Case Study 1: Prostate Cancer Treatment
In a multicenter randomized study involving 84 patients with BPH, those treated with this compound showed a median decrease in prostate volume by 41% after 24 weeks compared to placebo . This study highlighted the efficacy of this compound in managing urinary symptoms associated with prostate enlargement.
Case Study 2: Hepatotoxicity
This compound has been associated with significant liver toxicity. A retrospective study reported cases of acute liver failure in patients treated with this compound, particularly among women. The mean laboratory abnormalities were notably severe, leading to urgent liver transplantation in some cases . The findings indicate a need for careful monitoring of liver function during treatment.
Case Study 3: Pediatric Use
In children undergoing treatment for CAH, this compound was shown to effectively reduce testosterone levels over a period of 12 months. The study utilized a recombinant cell bioassay to measure circulating antiandrogenic activity, confirming the drug's efficacy at doses lower than previously thought necessary .
Adverse Effects
While this compound is effective in its therapeutic roles, it is not without risks. Common adverse effects include:
- Gastrointestinal Issues : Diarrhea and nausea are frequently reported.
- Liver Toxicity : As noted earlier, this compound can cause severe liver damage, necessitating regular liver function tests during treatment.
- Gynecomastia : Due to its anti-androgenic effects, some male patients may experience breast tenderness or gynecomastia.
Summary Table of Biological Activity and Clinical Implications
Aspect | Details |
---|---|
Mechanism | Androgen receptor antagonist |
Primary Uses | Prostate cancer, BPH, hirsutism, acne |
Efficacy | Significant reduction in prostate volume; improved urinary flow |
Pediatric Use | Effective in reducing testosterone levels in CAH |
Adverse Effects | Liver toxicity, gastrointestinal issues, gynecomastia |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Flutamide’s antiandrogenic effects, and how can their limitations be mitigated?
Methodological Guidance:
- In vitro models : Use androgen-sensitive cell lines (e.g., LNCaP) to assess AR binding affinity via competitive radioligand assays .
- In vivo models : Employ castration-resistant prostate cancer (CRPC) xenografts in rodents to evaluate tumor regression. Control for interspecies metabolic differences by measuring this compound’s active metabolite (hydroxythis compound) via LC-MS/MS .
- Limitations : Address variability in AR expression levels across cell lines by normalizing data to AR protein quantification (e.g., Western blot) .
Q. How can researchers standardize dosing protocols for this compound in preclinical studies to ensure reproducibility?
Methodological Guidance:
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish time- and concentration-dependent effects on PSA levels .
- Administration routes : Compare oral gavage vs. subcutaneous delivery to account for first-pass metabolism differences. Use stable isotope-labeled this compound as an internal standard for plasma concentration validation .
- Reporting : Adhere to ARRIVE guidelines for animal studies, detailing sample size calculations and randomization methods .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in this compound’s efficacy data across clinical trials?
Methodological Guidance:
- Meta-analysis : Aggregate data from Phase III trials using random-effects models to account for heterogeneity in patient demographics (e.g., Gleason scores, prior therapies) .
- Sensitivity analysis : Stratify results by confounding variables (e.g., concurrent use of GnRH agonists) to isolate this compound-specific effects .
- Bayesian frameworks : Model dose-response relationships to identify subpopulations with divergent outcomes .
Q. How can researchers design studies to investigate this compound’s role in androgen-independent prostate cancer progression?
Methodological Guidance:
- Transcriptomic profiling : Perform RNA-seq on this compound-treated CRPC cells to identify bypass signaling pathways (e.g., glucocorticoid receptor activation) .
- Co-clinical trials : Use patient-derived organoids (PDOs) to parallelize preclinical and clinical data, correlating in vitro resistance mechanisms with patient outcomes .
- Data validation : Apply CRISPR-Cas9 knockouts of candidate resistance genes (e.g., AR-V7 splice variants) to confirm functional roles .
Q. What methodologies are critical for assessing this compound’s off-target effects on non-reproductive tissues?
Methodological Guidance:
- Toxicogenomics : Use multi-organ transcriptomic panels in rodent models to identify hepatic or cardiovascular risks .
- High-content screening (HCS) : Employ organ-on-a-chip systems to simulate cross-tissue interactions and quantify cytokine release profiles .
- Ethical reporting : Disclose all adverse events in compliance with CONSORT guidelines, including non-significant trends for future meta-analyses .
Q. Data Analysis & Interpretation
Q. How should researchers address variability in this compound metabolite quantification across LC-MS/MS platforms?
Methodological Guidance:
- Standardization : Use NIST-traceable reference materials for hydroxythis compound and calibrate instruments with pooled plasma samples .
- Inter-laboratory validation : Participate in ring trials to harmonize extraction protocols (e.g., solid-phase vs. liquid-liquid extraction) .
- Data reporting : Include coefficient of variation (CV) thresholds (<15%) for intra- and inter-assay precision in supplementary materials .
Q. What computational tools can predict this compound’s interactions with mutant androgen receptors?
Methodological Guidance:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate this compound binding to AR mutants (e.g., T877A). Validate with mutagenesis assays .
- Machine learning : Train neural networks on published IC50 datasets to prioritize high-risk mutations for experimental follow-up .
- Open science : Share predictive models via platforms like GitHub to enable community-driven refinement .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance when studying this compound’s effects on reproductive tissues?
Methodological Guidance:
- Institutional Review Board (IRB) protocols : Submit detailed risk-benefit analyses for studies involving human tissues or secondary data .
- Animal welfare : Adhere to 3R principles (Replacement, Reduction, Refinement) by using in silico models for preliminary toxicity screening .
- Conflict of interest : Disclose all funding sources and prior collaborations with pharmaceutical entities in the manuscript’s ethics statement .
Q. What frameworks improve reproducibility in this compound combination therapy studies?
Methodological Guidance:
- Synergy scoring : Apply the Chou-Talalay method to distinguish additive vs. synergistic effects with chemotherapies (e.g., docetaxel) .
- Open protocols : Publish step-by-step workflows on platforms like Protocols.io , including reagent lot numbers and equipment calibration dates .
- Negative data reporting : Archive non-significant results in repositories like Zenodo to reduce publication bias .
Q. Tables for Key Methodological Comparisons
Properties
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032004 | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |
Record name | SID49675006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor. In addition Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis. Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13311-84-7 | |
Record name | Flutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutamide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flutamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.5-112.5, 111 - 113 °C | |
Record name | Flutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.